L-693612 hydrochloride
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Overview
Description
L-693612 HCl is a carbonic anhydrase inhibitor.
Scientific Research Applications
Carbon-13 Nuclear Magnetic Resonance Studies
- Study of Helix-Coil Transition : Poly-L-lysine hydrochloride, closely related to L-693612 hydrochloride, has been studied using 13C Fourier-transform nuclear magnetic resonance spectroscopy. This study provided insights into the helix-coil transition in aqueous solution, contributing to our understanding of molecular structures in biochemistry (Saito & Smith, 1973).
Effects of Hydrochloride on L-DOPA-Induced Cytotoxicity
- Cytotoxicity in PC12 Cells : Research has shown that certain hydrochlorides can impact L-DOPA-induced cytotoxicity in PC12 cells, suggesting implications for neurological research and potential therapeutic applications (Yin et al., 2004).
Biopolymer-Clay Hydrogel Composites as Drug Carrier
- Controlled Release Drug Carrier : Studies have focused on the use of hydrochlorides like lidocaine hydrochloride in developing controlled release drug carriers, enhancing drug delivery systems (Kevadiya et al., 2011).
Electro-Oxidation Mechanism and Voltammetric Determination
- Analytical Techniques : Lidocaine hydrochloride's electro-oxidation mechanism has been studied, contributing to the development of analytical techniques for pharmaceutical preparations (Rahbar et al., 2015).
Isotope Dilution-AMS Technique
- Low Chlorine Content Water Analysis : The isotope dilution-AMS technique, applicable to hydrochlorides, helps in accurately determining low chlorine content in water samples, crucial for environmental and geological research (Bouchez et al., 2015).
Chemical Isotope Labeling LC-MS
- Metabolomics Research : The study of hydroxyl-containing metabolites, including those related to hydrochlorides, using LC-MS techniques, enhances our understanding of metabolomics (Zhao et al., 2016).
Novel Skin Permeation Enhancers
- Drug Transdermal Delivery Systems : Research into ionic liquids based on amino acids, including hydrochlorides, has led to the development of novel skin permeation enhancers, significant in pharmacology (Zheng et al., 2020).
High-Field Chlorine NMR Spectroscopy
- Hydrogen Bonding Environment Study : Solid-state NMR spectroscopy studies of organic hydrochloride salts, including those similar to L-693612 hydrochloride, provide insights into hydrogen bonding environments in chemistry (Bryce et al., 2001).
properties
CAS RN |
138301-72-1 |
---|---|
Product Name |
L-693612 hydrochloride |
Molecular Formula |
C14H25ClN2O5S3 |
Molecular Weight |
432.99 |
IUPAC Name |
(4S,6S)-6-(3-methoxypropyl)-7,7-dioxo-4-(propylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride |
InChI |
InChI=1S/C14H24N2O5S3.ClH/c1-3-6-16-12-8-10(5-4-7-21-2)23(17,18)14-11(12)9-13(22-14)24(15,19)20;/h9-10,12,16H,3-8H2,1-2H3,(H2,15,19,20);1H/t10-,12-;/m0./s1 |
InChI Key |
HRTKKCNBQAABDC-JGAZGGJJSA-N |
SMILES |
CCCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
L-693612 hydrochloride; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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